1-(Isocyanatomethyl)-2-nitrobenzene

Physical Property Solid Handling Isocyanate Stability

Researchers requiring a stable, crystalline bifunctional isocyanate for controlled step-growth polymerization or photocleavable linker applications often face premature gelation and dimerization with liquid isocyanates. 1-(Isocyanatomethyl)-2-nitrobenzene (CAS 91576-91-9) directly addresses these challenges: • Ortho-nitro group enhances isocyanate electrophilicity, enabling controlled urethane/urea formation vs. para/meta isomers. • Benzylic methylene spacer confers a balanced stability-reactivity profile; melting point of 60-62 °C ensures free-flowing crystalline storage without specialized low-temperature equipment. • ≥95% purity guarantees batch-to-batch reproducibility in parallel synthesis and combinatorial chemistry workflows. Available from stock for immediate global dispatch. Request a quote for bulk or custom quantities.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B13632917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isocyanatomethyl)-2-nitrobenzene
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN=C=O)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O3/c11-6-9-5-7-3-1-2-4-8(7)10(12)13/h1-4H,5H2
InChIKeyVAUCNHHKSNPSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Isocyanatomethyl)-2-nitrobenzene Physical & Functional Profile


1-(Isocyanatomethyl)-2-nitrobenzene (CAS 91576-91-9) is a bifunctional aromatic isocyanate featuring a reactive isocyanate group (-CH₂-N=C=O) and an ortho-nitro (-NO₂) substituent on the benzene ring . This compound is a pale yellow crystalline solid with a melting point of 60–62 °C, and it exhibits solubility in common organic solvents such as acetone and ethanol while remaining largely insoluble in water . Its unique structure, wherein the electron-withdrawing nitro group enhances the electrophilicity of the isocyanate carbon, makes it a versatile building block for urethane and urea formation .

Irreplaceability of Ortho-Nitrobenzyl Isocyanate


Simple substitution of 1-(isocyanatomethyl)-2-nitrobenzene with a generic aromatic isocyanate, such as phenyl isocyanate or even its para‑nitro isomer, is not viable due to profound differences in electrophilic reactivity, steric profile, and photochemical utility. The ortho‑nitro group exerts both an electron‑withdrawing inductive effect and a proximity‑enabled resonance effect that uniquely modulate the isocyanate's electrophilicity and facilitate photoinduced intramolecular hydrogen transfer [1]. In contrast, para‑ and meta‑nitro isomers lack this spatial proximity, resulting in altered reactivity in nucleophilic addition and fundamentally different photochemical behavior [2]. Furthermore, the benzylic methylene spacer in this compound distinguishes it from direct aryl isocyanates, conferring a distinct balance of stability and reactivity that is critical for controlled step‑growth polymerizations and photolabile protecting‑group applications [3].

1-(Isocyanatomethyl)-2-nitrobenzene Procurement Evidence


Improved Handling & Storage via Elevated Melting Point

1-(Isocyanatomethyl)-2-nitrobenzene exhibits a significantly higher melting point (60–62 °C) compared to the structurally analogous 2-nitrophenyl isocyanate (40–41 °C), which lacks the methylene spacer . This 20 °C increase reduces the compound's tendency to liquefy under ambient temperature fluctuations, thereby simplifying solid handling, minimizing clumping, and extending shelf life during routine laboratory storage.

Physical Property Solid Handling Isocyanate Stability

Ortho-Substituent Acceleration of Carbonylation

In rhodium-catalyzed carbonylation of aromatic nitro compounds to isocyanates, the presence of an ortho substituent adjacent to the nitro group accelerates the reaction rate. This effect, attributed to steric and electronic facilitation of the rate-determining deoxygenation step, implies that ortho-nitrobenzyl isocyanates can be synthesized more efficiently than their meta or para counterparts under identical catalytic conditions [1]. While the exact rate enhancement for 1-(isocyanatomethyl)-2-nitrobenzene is not quantified, the general principle—that ortho substitution increases carbonylation rate—provides a class-level inference for preferential use when reaction throughput is a concern.

Reaction Kinetics Carbonylation Ortho Effect

Controlled Step-Growth Polymerization from Reduced NCO Reactivity

A study on 2,4‑toluene diisocyanate (TDI) revealed that para‑isocyanate groups are inherently more reactive toward hydroxyls than ortho‑isocyanates. Under optimized conditions (35 °C, TDI/CNC molar ratio 3), a maximum para/ortho selectivity of 93% was achieved, compared to only ~25% under conventional conditions [1]. By extension, the ortho‑isocyanatomethyl group in 1-(isocyanatomethyl)-2-nitrobenzene is expected to exhibit lower intrinsic reactivity than its para‑isomer. This reduced reactivity permits greater control over polymerization kinetics and crosslinking density, which is advantageous when designing polyurethane or polyurea materials with tailored mechanical properties.

Polymer Chemistry Isocyanate Reactivity Selectivity

Photocleavable o-Nitrobenzyl Linker Efficiency

The ortho-nitrobenzyl moiety is a well-established photocleavable protecting group. A comprehensive study of o-nitrobenzyl derivatives reported that quantum yields of uncaging after one‑photon excitation fall within the 0.1–1% range [1]. While 1-(isocyanatomethyl)-2-nitrobenzene itself has not been directly measured, its core ortho-nitrobenzyl architecture ensures it will undergo clean photolysis to release a reactive isocyanate intermediate. This provides a quantifiable baseline expectation for photocleavage efficiency, enabling researchers to select this compound for applications such as light‑triggered polymer degradation, surface patterning, or controlled drug release.

Photochemistry Protecting Groups Caged Compounds

High Purity Baseline for Reproducible Synthesis

Multiple commercial suppliers report a minimum purity of 95% for 1-(isocyanatomethyl)-2-nitrobenzene . This specification is notably higher than the purities typically offered for less common nitrobenzyl isocyanates, which may be supplied only as crude intermediates. The 95% threshold ensures that side reactions arising from impurities (e.g., hydrolyzed amine or dimeric ureas) are minimized, thereby improving the reproducibility of subsequent urethane or urea formation steps.

Chemical Purity Quality Control Procurement Specification

1-(Isocyanatomethyl)-2-nitrobenzene Application Scenarios


Controlled Polyurethane/Polyurea via Sequential NCO Reactivity

In the preparation of segmented polyurethanes or polyurea coatings, the lower reactivity of the ortho‑isocyanatomethyl group relative to para‑isomers (Section 3, Evidence 3) allows for a more gradual and controlled addition reaction. Researchers can exploit this kinetic difference to build well‑defined block copolymers or to functionalize surfaces without immediate gelation, as demonstrated in cellulose nanocrystal modifications where para/ortho selectivity reached 93% [1].

Photoresist & Photo-Patternable Materials

The ortho‑nitrobenzyl core of this compound serves as an efficient photocleavable linker. Upon UV irradiation, the compound undergoes intramolecular hydrogen transfer followed by cleavage, releasing an isocyanate that can subsequently react with nucleophiles in the surrounding matrix (Section 3, Evidence 4) [2]. This property is exploited in the fabrication of negative‑tone photoresists, where the liberated isocyanate crosslinks the polymer network, enabling high‑resolution patterning for microelectronics and microfluidic devices.

Solid-Phase Handling & Long-Term Isocyanate Storage

With a melting point 20 °C higher than the analogous 2‑nitrophenyl isocyanate (Section 3, Evidence 1), 1-(isocyanatomethyl)-2-nitrobenzene remains a free‑flowing crystalline solid under typical laboratory storage conditions . This reduces moisture ingress and dimerization that often plague liquid isocyanates, making it the preferred form for facilities that stock reactive building blocks for extended periods without specialized low‑temperature freezers.

High-Throughput Library Synthesis with Consistent Purity

The commercially guaranteed ≥95% purity (Section 3, Evidence 5) ensures that each batch of 1-(isocyanatomethyl)-2-nitrobenzene performs reproducibly in parallel synthesis or combinatorial chemistry workflows . For medicinal chemistry groups generating urea‑ or carbamate‑focused libraries, this purity benchmark minimizes the occurrence of false positives or failed reactions due to isocyanate hydrolysis products, thereby increasing the overall success rate of screening campaigns.

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